molecular formula C19H14N2O3 B3506292 2-(3-furyl)-3-(3-methoxyphenyl)-4(3H)-quinazolinone

2-(3-furyl)-3-(3-methoxyphenyl)-4(3H)-quinazolinone

Cat. No.: B3506292
M. Wt: 318.3 g/mol
InChI Key: QQUSNSCVYAKXDG-UHFFFAOYSA-N
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Description

2-(3-furyl)-3-(3-methoxyphenyl)-4(3H)-quinazolinone is a heterocyclic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-furyl)-3-(3-methoxyphenyl)-4(3H)-quinazolinone typically involves the condensation of 3-furyl and 3-methoxyphenyl derivatives with a quinazolinone precursor. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as an acid or base, to facilitate the condensation reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems can help in maintaining consistent reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-furyl)-3-(3-methoxyphenyl)-4(3H)-quinazolinone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

2-(3-furyl)-3-(3-methoxyphenyl)-4(3H)-quinazolinone has several applications in scientific research, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(3-furyl)-3-(3-methoxyphenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-furyl)-3-phenyl-4(3H)-quinazolinone
  • 2-(3-furyl)-3-(4-methoxyphenyl)-4(3H)-quinazolinone
  • 2-(2-furyl)-3-(3-methoxyphenyl)-4(3H)-quinazolinone

Uniqueness

2-(3-furyl)-3-(3-methoxyphenyl)-4(3H)-quinazolinone is unique due to the presence of both the 3-furyl and 3-methoxyphenyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-(furan-3-yl)-3-(3-methoxyphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3/c1-23-15-6-4-5-14(11-15)21-18(13-9-10-24-12-13)20-17-8-3-2-7-16(17)19(21)22/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQUSNSCVYAKXDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-furyl)-3-(3-methoxyphenyl)-4(3H)-quinazolinone
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2-(3-furyl)-3-(3-methoxyphenyl)-4(3H)-quinazolinone
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2-(3-furyl)-3-(3-methoxyphenyl)-4(3H)-quinazolinone
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2-(3-furyl)-3-(3-methoxyphenyl)-4(3H)-quinazolinone
Reactant of Route 6
2-(3-furyl)-3-(3-methoxyphenyl)-4(3H)-quinazolinone

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